

# volasertib binding mode ATP-binding pocket PLK1

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## Compound Focus: Volasertib

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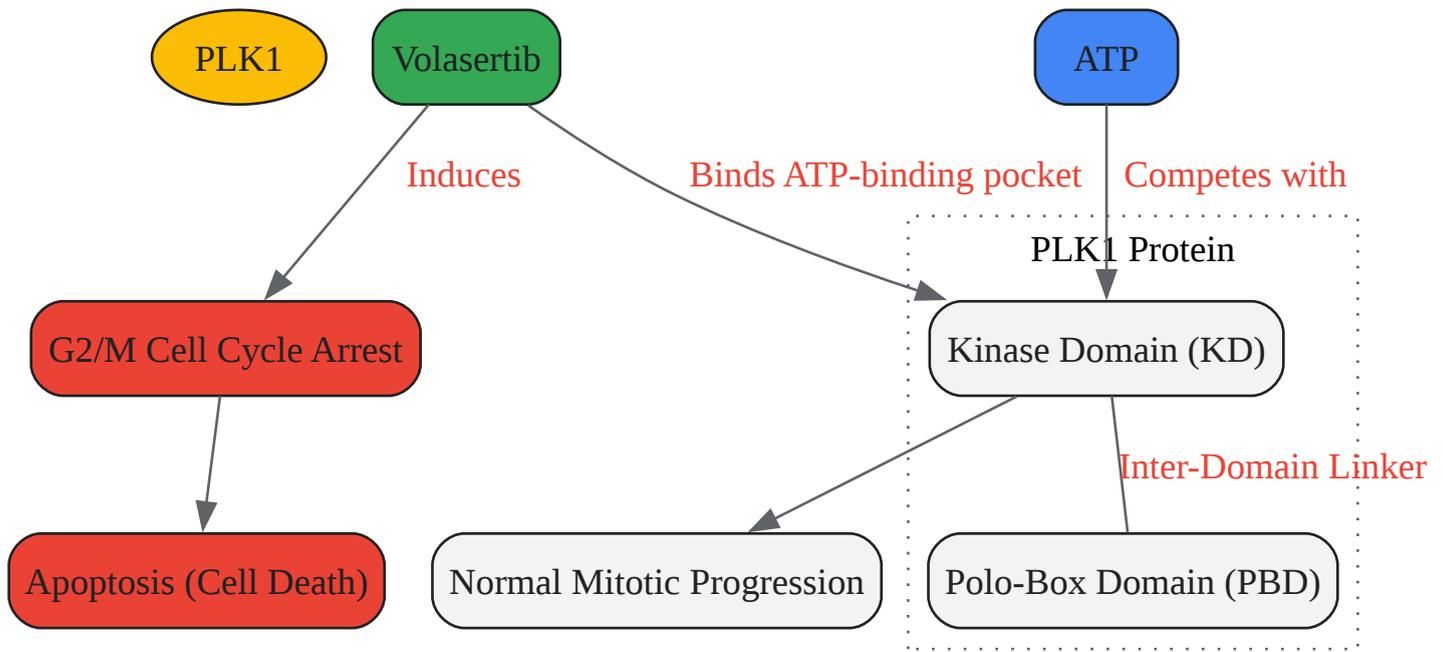
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## PLK1 Structure and Volasertib Binding Mode

PLK1 contains two primary functional domains: an N-terminal **kinase domain (KD)** and a C-terminal **polo-box domain (PBD)** [1] [2]. The KD is responsible for the enzyme's catalytic activity, while the PBD regulates its subcellular localization and substrate binding [2]. **Volasertib** functions by specifically targeting the KD.

- **Binding Site:** **Volasertib** competitively binds to the **ATP-binding pocket** within the PLK1 kinase domain [3] [4] [1]. This pocket is a deep groove where ATP normally binds, and its occupation by **volasertib** prevents PLK1 from phosphorylating its downstream substrates [1].
- **Key Residues:** The binding involves critical amino acid residues within the ATP-binding pocket. The pocket is structurally described as being sandwiched by residues including **Leu59**, **Cys67**, and **Ala80** at the top, with **Phe183** at the bottom [1]. The gatekeeper residues **Val129** and **Leu130** are located at the back of the pocket [1].
- **Conformational Specificity:** The kinase domain can exist in different states. **Volasertib** binds to and stabilizes PLK1 in a "**closed**" **conformation**, which is similar to the active state of the kinase but rendered inactive due to the inhibitor blocking the ATP-binding site [2].

The diagram below illustrates how **volasertib** binds to the PLK1 kinase domain and the consequent cellular effects.



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**Volasertib** inhibits PLK1 by binding its kinase domain, inducing cell cycle arrest and death.

## Quantitative Binding and Selectivity Profile

**Volasertib** demonstrates high potency and selectivity for PLK1, as shown in the table below.

Kinase	IC <sub>50</sub> Value	Measurement Type
PLK1	0.87 nM [5]	Half-maximal inhibitory concentration
PLK2	5 nM [5]	Half-maximal inhibitory concentration
PLK3	56 nM [5]	Half-maximal inhibitory concentration
Panel of >50 other kinases	>10,000 nM (No inhibition) [5]	Half-maximal inhibitory concentration

This data shows that **volasertib** is highly potent against PLK1 and exhibits strong selectivity for PLK1 over PLK2 and PLK3, and has no inhibitory effect on a broad panel of other kinases at concentrations up to 10

$\mu\text{M}$  [5].

## Experimental Insights and Resistance Mechanisms

Research into **volasertib**'s binding and resistance has provided deeper insights into its mechanism.

- **Identification of Key Binding Features:** Computational studies using techniques like the **Fragment Molecular Orbital (FMO) method** have helped identify key "hot spot" residues critical for the strong and selective binding of small-molecule inhibitors like **volasertib** to PLK1 [1]. These analyses are crucial for understanding interaction mechanisms and guiding the design of new inhibitors.
- **Documented Resistance Mechanisms:** Resistance to **volasertib** can arise through mechanisms that directly interfere with its binding:
  - **Mutations in the ATP-binding domain:** Specific mutations, such as **L59W** and **F183L**, in the ATP-binding pocket of PLK1 have been identified and experimentally confirmed to confer resistance to **volasertib** [6] [5]. These mutations likely sterically hinder or alter the binding site, reducing the drug's efficacy.
  - **Overexpression of MDR1:** Resistance can also be mediated by the overexpression of **Multidrug Resistance Protein 1 (MDR1)**, which pumps **volasertib** out of the cell, reducing its intracellular concentration [6] [5]. This mechanism can be overcome in vitro by co-administration with MDR1 inhibitors like zosuquidar [5].

## Implications for Drug Design and Combination Strategies

Understanding **volasertib**'s binding mode informs both the development of new inhibitors and strategies for its clinical use.

- **Overcoming Limitations of ATP-competitive Inhibitors:** While ATP-competitive inhibitors like **volasertib** are potent, their binding sites are highly conserved across kinases, which can lead to off-target effects and resistance due to mutations [1]. Research is therefore also focused on developing inhibitors that target the unique **Polo-Box Domain (PBD)** of PLK1, which could offer greater specificity and provide a strategy to overcome resistance to ATP-competitive drugs [1] [2].
- **Guiding Combination Therapies:** Knowledge of **volasertib**'s mechanism and resistance pathways helps design rational combination therapies. For instance, combining **volasertib** with agents that cause **G2/M phase cell cycle accumulation** can enhance its efficacy, as cells in this phase are most sensitive to PLK1 inhibition [6] [5]. Additionally, co-targeting the **PI3K/AKT pathway**—which can be

upregulated in response to **volasertib**—shows promising synergistic effects in preclinical models [6] [5].

In summary, **volasertib**'s precise binding to the ATP-pocket of the PLK1 kinase domain makes it a valuable tool in cancer therapy and drug discovery research. Its well-characterized mechanism, quantitative binding data, and understood resistance profiles provide a solid foundation for developing next-generation PLK1 inhibitors and optimizing therapeutic strategies.

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**Address:** Ontario, CA 91761, United States

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